2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H17BrN4O2 and its molecular weight is 413.275. The purity is usually 95%.
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Scientific Research Applications
Overview of Triazine Compounds
Triazine compounds, including structures similar to 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, have been extensively studied in medicinal chemistry due to their diverse biological activities. These compounds are recognized for their potential in various pharmacological applications, ranging from antibacterial and antifungal to anti-cancer, antiviral, and anti-inflammatory agents. The triazine nucleus is considered an interesting core moiety for drug development, underscoring its significance in future pharmaceutical research (Verma, Sinha, & Bansal, 2019).
Application in CO2 Capture and Conversion
Another important application area for triazine-based compounds is in the field of environmental science, particularly in CO2 capture and conversion. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have emerged as promising materials for CO2 sequestration due to their high surface area, structural tunability, and physicochemical stability. These materials are being explored for their potential to address the challenges of CO2 emissions and climate change, highlighting the versatility of triazine-based structures in addressing global environmental issues (Mukhtar et al., 2020).
Advancements in Antitumor Activities
In oncology research, derivatives of 1,2,3-triazines, including those related to the specified compound, have shown a broad spectrum of antitumor activities. These compounds exhibit antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties, making them potential scaffolds for developing antitumor agents. Their simple synthesis and significant efficacy position these molecules as promising candidates for cancer therapy advancements (Cascioferro et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including anti-asthmatic, anti-inflammatory, anti-cancer, anti-thrombotic, anti-bacterial, anti-metabolic, anti-diabetic, anti-amoebic, anti-convulsant, anti-proliferative activities, human carbonic anhydrase inhibition, cell cycle protein-dependent kinase 2 inhibition, a competitive activity, hcrf1 receptor antagonism, and cgrp receptor antagonism .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
Similar compounds have been shown to exhibit significant cellular growth inhibitory activity, induce apoptosis in a concentration-dependent manner, and show effective microtubule protein polymerization inhibition .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-13-2-8-16(9-3-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOJOURWWUDDBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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